Product packaging for 7-Azidotetrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 116539-93-6)

7-Azidotetrazolo[1,5-a]pyrimidine

Cat. No.: B14296734
CAS No.: 116539-93-6
M. Wt: 162.11 g/mol
InChI Key: VSVPXEBDKVBFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Azidotetrazolo[1,5-a]pyrimidine is a specialized heterocyclic compound that serves as a valuable building block in medicinal chemistry and chemical biology research. This molecule features a fused tetrazolopyrimidine core, a scaffold recognized for its significant biological activity, and is further functionalized with a reactive azide group at the 7-position. The azide group makes this compound an ideal precursor for click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the straightforward synthesis of more complex triazole-containing derivatives for screening and bioconjugation . The tetrazolo[1,5-a]pyrimidine core is a nitrogen-rich heterocycle of high interest in drug discovery . Researchers can leverage this compound to develop novel analogs aimed at inhibiting key oncological targets. For instance, closely related 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase considered a promising target for cancer therapy due to its role in suppressing apoptosis and driving oncogenic pathways . The structural similarity suggests that this compound is a promising scaffold for developing new anti-tumor agents, potentially effective against a range of carcinomas . Furthermore, the azide handle allows for the modular attachment of various pharmacophores, enabling detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of the azide functional group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N8 B14296734 7-Azidotetrazolo[1,5-a]pyrimidine CAS No. 116539-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116539-93-6

Molecular Formula

C4H2N8

Molecular Weight

162.11 g/mol

IUPAC Name

7-azidotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C4H2N8/c5-9-7-3-1-2-6-4-8-10-11-12(3)4/h1-2H

InChI Key

VSVPXEBDKVBFLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NN=N2)N=C1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 7 Azidotetrazolo 1,5 a Pyrimidine and Its Derivatives

Classic Approaches to Tetrazolo[1,5-a]pyrimidine (B1219648) Synthesis

Traditional methods for constructing the tetrazolo[1,5-a]pyrimidine fused heterocyclic system have been well-established, offering reliable pathways through cyclization, cyclocondensation, and nucleophilic substitution reactions.

Cyclization Reactions from Azidopyrimidine Precursors

The formation of the tetrazolo[1,5-a]pyrimidine ring system is intrinsically linked to its 2-azidopyrimidine (B1655621) tautomer through a dynamic, reversible process known as the azide-tetrazole equilibrium. nih.govbeilstein-archives.org This ring-chain tautomerism is a fundamental characteristic of fused tetrazoles. researchgate.net In solution, these two forms can coexist, and the position of the equilibrium is influenced by factors such as the nature of substituents and the polarity of the solvent. beilstein-archives.orgnih.gov For instance, less polar solvents like chloroform-d (B32938) (CDCl₃) tend to favor the open-ring 2-azidopyrimidine form, while more polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) favor the closed-ring tetrazolo[1,5-a]pyrimidine. nih.gov

The synthesis often starts with a suitable pyrimidine (B1678525) derivative which is then converted to the corresponding 2-azidopyrimidine. This azide (B81097) intermediate can then undergo intramolecular cyclization to yield the fused tetrazole ring. The presence of the reactive azide tautomer in solution is sufficient for it to be utilized in further reactions, such as copper(I)-catalyzed azide-alkyne dipolar cycloadditions (CuAAC) and Staudinger reactions. nih.govbeilstein-archives.org The reaction of certain 4-chloro-5-nitropyrimidines with sodium azide has been shown to produce products derived from both the intermediate 4-azidopyrimidine and its cyclized tetrazolo[1,5-c]pyrimidine isomer, highlighting the involvement of this equilibrium. acs.org

Cyclocondensation Reactions Involving Aminotetrazoles

A prevalent and efficient strategy for synthesizing the tetrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 1,3-binucleophile, 5-aminotetrazole (B145819), with a three-carbon electrophilic partner (a [CCC + NCN] strategy). nih.gov Various 1,3-dicarbonyl compounds and their synthetic equivalents serve as the CCC block.

Common reactants include:

β-Diketones : The reaction between 5-aminotetrazole and fluorinated 1,3-diketones has been investigated, with the outcome being solvent-dependent. allsubjectjournal.com

β-Enaminones : A series of tetrazolo[1,5-a]pyrimidines substituted at the 5- and 7-positions have been effectively synthesized from the cyclocondensation of 5-aminotetrazole with β-enaminones. nih.govnih.gov The regiochemistry of the product is notably influenced by the substituents on the β-enaminone. nih.govnih.gov

Other Dicarbonyl Equivalents : 2-Acyl-1,3-indandiones react with 5-aminotetrazole monohydrate in the presence of acetic acid to afford fused indeno[1,2-d]tetrazolo[1,5-a]pyrimidin-6-ones. thieme-connect.de

The table below summarizes various cyclocondensation reactions for the synthesis of tetrazolo[1,5-a]pyrimidine derivatives.

5-Aminotetrazole Reactant1,3-Dicarbonyl/EquivalentProduct TypeReference
5-Aminotetrazole Monohydrate2-Acyl-1,3-indandionesIndeno[1,2-d]tetrazolo[1,5-a]pyrimidin-6-ones thieme-connect.de
5-Aminotetrazoleβ-Enaminones5- or 7-Substituted tetrazolo[1,5-a]pyrimidines nih.govnih.gov
5-AminotetrazoleFluorinated 1,3-DiketonesFluorinated tetrazolo[1,5-a]pyrimidines allsubjectjournal.com
Ethyl 5-amino-1,2,4-triazole-3-carboxylate1-Phenylbutane-1,3-dioneEthyl 5-methyl-7-phenyl- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidine-2-carboxylate nih.gov

Multi-component Reactions for Tetrazolo[1,5-a]pyrimidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, cost-effectiveness, and high yields. nih.gov Several MCRs have been developed for the synthesis of tetrazolo[1,5-a]pyrimidine derivatives.

A common three-component approach involves the reaction of 1H-tetrazol-5-amine, an aldehyde, and an active methylene (B1212753) compound. nih.govtandfonline.comnih.gov For example, a series of 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines were synthesized from aryl aldehydes, 2-aminotetrazole, and substituted acetophenones. nih.gov Similarly, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were prepared through a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. nih.govtandfonline.com The reaction conditions, such as solvent and catalyst, are optimized to achieve the best results; for instance, using triethylamine (B128534) as a catalyst in DMF at 120 °C proved effective. nih.gov

More complex structures, such as 1,5-disubstituted tetrazole-1,2,3-triazole hybrids, have been synthesized via high-order MCRs involving six components in a cascade process. mdpi.comnih.gov These reactions demonstrate high bond-forming efficiency by creating multiple new bonds in a single operationally simple protocol. mdpi.comnih.gov

The table below details examples of multi-component reactions used to form tetrazolo[1,5-a]pyrimidine systems.

ComponentsCatalyst/ConditionsProduct TypeReference
Aryl aldehydes, 2-aminotetrazole, substituted acetophenones/ethyl acetoacetateN,N,N,N-tetrabromobenzene-1,3-disulfonamide5,7-Disubstituted-4,7-dihydrotetrazolo[1,5-a]pyrimidines nih.gov
Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indoleTriethylamine, DMF, 120 °C7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile nih.gov
1H-tetrazole-5-amine, 3-cyanoacetyl indole, aromatic aldehydesUiO-66-NH₂ MOF, 100 °C, solvent-freeTetrazolo[1,5-a]pyrimidine-6-carbonitriles tandfonline.com

Conventional Nucleophilic Substitution Methods

Functionalization of a pre-synthesized tetrazolo[1,5-a]pyrimidine core is commonly achieved through nucleophilic substitution reactions. This approach typically involves the displacement of a halogen atom, most often chlorine, from the pyrimidine portion of the fused ring system.

For instance, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156) has been used as a versatile substrate to synthesize a series of new derivatives. ias.ac.in A multi-step synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives starts with the formation of a dihydroxy heterocycle, which is then chlorinated using phosphorus oxychloride to yield a dichloro-derivative like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov This intermediate can then undergo selective nucleophilic substitution at the C7 position. nih.gov The synthesis of the title compound, 7-Azidotetrazolo[1,5-a]pyrimidine , would logically proceed via this pathway, involving the reaction of a 7-halo-tetrazolo[1,5-a]pyrimidine precursor with an azide source, such as sodium azide. acs.org

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated methods for the construction and functionalization of heterocyclic scaffolds, with Nucleophilic Aromatic Substitution (SNAr) being a key strategy.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for creating C-N, C-O, and C-S bonds on the electron-deficient pyrimidine ring of the tetrazolo[1,5-a]pyrimidine system. The reaction involves the attack of a nucleophile on a carbon atom bearing a leaving group, proceeding through a Meisenheimer-like intermediate. stackexchange.com

A direct method for synthesizing 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines has been developed from 2,4-diazidopyrido[3,2-d]pyrimidine via SNAr reactions with various N-, O-, and S-nucleophiles, achieving yields from 47% to 98% for N- and S-nucleophiles. nih.gov Similarly, C-5 substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines have been obtained through the azidation of 2,4-dichloropyrido[2,3-d]pyrimidine, followed by SNAr reactions. researchgate.net

The regioselectivity of these reactions is a critical aspect. On the pyrimidine ring, substitution is generally favored at the C4 (and C6) position over the C2 position. stackexchange.com In the context of fused systems like pyrazolo[1,5-a]pyrimidines, the chlorine atom at the C7 position shows strong reactivity towards nucleophilic substitution. nih.gov

The table below lists examples of SNAr reactions on pyrimidine-fused systems.

SubstrateNucleophileProductReference
2,4-Diazidopyrido[3,2-d]pyrimidineN-, O-, S-Nucleophiles5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines nih.gov
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine nih.gov
2,4-Dichloropyrido[2,3-d]pyrimidineSodium Azide, then S-, N-, O-NucleophilesC-5 Substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified work-up procedures. rasayanjournal.co.in Several one-pot methods have been developed for the synthesis of substituted tetrazolo[1,5-a]pyrimidines. nih.gov These often involve the condensation of 5-aminotetrazole with a β-enaminone or a similar three-carbon synthon. nih.gov The reaction proceeds through a cyclocondensation to form the fused heterocyclic ring system. By carefully selecting the starting materials and reaction conditions, various substituents can be introduced at the 5- and 7-positions in a single step. nih.gov Microwave-assisted one-pot syntheses have also been reported, often leading to shorter reaction times and improved yields. clockss.org

Halogen-Metal Exchange Reactions and Subsequent Derivatization

Halogen-metal exchange reactions provide a powerful tool for the introduction of a wide range of functional groups onto the tetrazolo[1,5-a]pyrimidine scaffold. This method typically involves the treatment of a halo-substituted tetrazolo[1,5-a]pyrimidine with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a highly reactive lithiated intermediate, which can then be quenched with various electrophiles to introduce new substituents. For the related 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine system, it has been shown that for 7-substituted 5-halotriazolopyrimidines, the halogen-metal exchange occurs, and the resulting 5-lithio compound reacts with electrophiles to yield 5-substituted products. researchgate.net A similar reactivity pattern can be anticipated for the tetrazolo[1,5-a]pyrimidine series, enabling the synthesis of derivatives that are not accessible through direct nucleophilic substitution.

Cascade Reactions and Functional Group Transformations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules. ub.edu In the context of this compound, the azido (B1232118) group itself can participate in cascade sequences. For example, a 1,3-dipolar cycloaddition of the azide with an alkyne (an azide-alkyne "click" reaction) can be followed by further transformations of other functional groups on the pyrimidine ring. beilstein-archives.org

Hydrogenation of the tetrazolo ring can lead to the formation of 2-aminopyrimidines, which can then undergo further reactions. beilstein-archives.org The specific outcome of the hydrogenation can be influenced by the substituents present on the ring and the reaction conditions employed. beilstein-archives.org These cascade processes allow for the rapid construction of molecular complexity from relatively simple starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in In the synthesis of tetrazolo[1,5-a]pyrimidines and their derivatives, several green approaches have been explored. These include the use of safer solvents, such as water or ethanol (B145695), and the development of catalyst-free or solvent-free reaction conditions. rasayanjournal.co.inbme.hu Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. clockss.org The development of one-pot and multicomponent reactions also aligns with green chemistry principles by improving atom economy and reducing waste generation. rasayanjournal.co.innih.gov Furthermore, the use of ultrasonic irradiation has been explored as a green method for synthesizing related pyrazolo[1,5-a]pyrimidines. bme.hu

Catalyst-Free Methodologies

The synthesis of tetrazolo[1,5-a]pyrimidine derivatives can be achieved without the use of a catalyst, often relying on thermal conditions or the inherent reactivity of the starting materials. One-pot condensation reactions involving aromatic aldehydes, β-ketoesters, and 5-aminotetrazole can proceed under solvent-free conditions at elevated temperatures (150–160°C) to yield 5-arylvinyl-7-methyl derivatives. However, this method can sometimes lead to the formation of side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine.

Another catalyst-free approach involves the reaction of 2-halopyridines with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) to produce tetrazolo[1,5-a]pyridines, which are structurally related to the pyrimidine analogs. organic-chemistry.org Furthermore, a simple and efficient synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates has been accomplished through a three-component reaction of β-ketoesters with a mixture of an aromatic aldehyde and 5-aminotetrazole using a TFA:DIPEA (1:1) system, which acts as a promoter rather than a traditional catalyst. researchgate.net

Microwave irradiation has also been employed as a catalyst-free and additive-free method for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.com This technique often leads to shorter reaction times and high yields. mdpi.com

It is important to note that tetrazolo[1,5-a]pyrimidines can exist in equilibrium with their 2-azidopyrimidine isomers in solution. beilstein-archives.org The position of this azide-tetrazole equilibrium is influenced by factors such as the solvent and the nature of the substituents on the pyrimidine ring. beilstein-archives.org This equilibrium is a key aspect of their chemistry and can be observed using techniques like NMR spectroscopy. beilstein-archives.org

Table 1: Examples of Catalyst-Free Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

Starting MaterialsReaction ConditionsProductYieldReference
Aromatic aldehydes, Acetoacetic acid esters, 5-AminotetrazoleMelt, 150-160°CAlkyl 5-aryl-7-methyl-1,5-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates- researchgate.net
β-Ketoesters, Aromatic aldehyde, 5-AminotetrazoleTFA:DIPEA (1:1)Tetrazolo[1,5-a]pyrimidine-6-carboxylatesHigh researchgate.net

Sonochemical Synthesis Approaches

Ultrasound irradiation has emerged as an eco-friendly and efficient technique for the synthesis of 5- and 7-substituted tetrazolo[1,5-a]pyrimidines. This sonochemical approach promotes shorter reaction times (10–30 minutes) and high regioselectivity, offering significant advantages over conventional thermal heating methods. researchgate.net The use of ultrasound can lead to improved yields, ranging from 70–95%.

The cyclocondensation reaction of β-enaminones with 5-aminotetrazole is effectively accelerated under ultrasound irradiation, often in environmentally benign solvents like water or ionic liquids. researchgate.net For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been successfully carried out via the ultrasonic sonochemical method using the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol for just 5 minutes, resulting in satisfactory yields. researchgate.net This highlights the potential of sonochemistry to facilitate rapid and efficient synthesis of these heterocyclic systems. researchgate.net

Table 2: Sonochemical Synthesis of Tetrazolo[1,5-a]pyrimidine and Related Derivatives

ReactantsSolventReaction TimeYieldReference
β-Enaminones, 5-AminotetrazoleWater or Ionic Liquids10–30 min70–95%
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazoleEtOH5 min61–98% researchgate.net
Formylated active proton compounds, Carboxylate substituted-3-aminopyrazoleAqueous Ethanol-- eurjchem.com

Application of Nanocatalysts in Tetrazolo[1,5-a]pyrimidine Formation

The use of nanocatalysts represents a significant advancement in the synthesis of tetrazolo[1,5-a]pyrimidine derivatives, offering advantages such as high efficiency, easy catalyst recovery, and reusability. researchgate.net These catalysts bridge the gap between homogeneous and heterogeneous catalysis. researchgate.net

One notable example is the use of a gallic acid-functionalized magnetic nanocatalyst (nano-Fe3O4@SiO2-NH-gallic acid) for the one-pot, three-component synthesis of tetrazolo[1,5-a]pyrimidine derivatives from aromatic aldehydes, β-ketoesters, and 5-aminotetrazole. researchgate.net This method provides high yields in short reaction times and allows for easy separation of the catalyst using a magnet. researchgate.net

Another approach utilizes a metal-organic framework (MOF), UiO-66-NH2, as a Lewis basic catalyst for the three-component reaction of 1H-tetrazole-5-amine, 3-cyanoacetyl indole, and aromatic aldehydes under solvent-free conditions at 100 °C to produce tetrazolo[1,5-a]pyrimidine-6-carbonitriles. researchgate.net This MOF catalyst can be recycled and reused without a significant loss of activity. researchgate.net Similarly, a hexamethylenetetramine-based ionic liquid supported on MIL-101(Cr) MOF has been developed as a recyclable catalyst for the synthesis of these carbonitrile derivatives, demonstrating outstanding catalytic activity. nih.govnih.gov

The development of a cellulose-based Ag-loaded magnetic bionanostructure has also been reported for the efficient synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives. researchgate.net This protocol is characterized by short reaction times, high yields, and the straightforward magnetic separation of the nanocatalyst. researchgate.net

Table 3: Nanocatalysts in the Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

NanocatalystReaction TypeAdvantagesReference
nano-Fe3O4@SiO2-NH-gallic acidOne-pot, three-component condensationHigh yields, short reaction times, easy magnetic separation, reusability researchgate.net
UiO-66-NH2 MOFThree-component reactionRecyclable, reusable, solvent-free conditions researchgate.net
HMTA-BAIL@MIL-101(Cr)One-pot, three-component reactionRecyclable, good to excellent yields, short reaction times nih.govnih.gov
Cellulose-based Ag-loaded magnetic bionanostructureThree-component reactionHigh yields, short reaction times, easy magnetic separation researchgate.net

Challenges and Advancements in Synthetic Protocols

While significant progress has been made in the synthesis of tetrazolo[1,5-a]pyrimidines, challenges remain. A key challenge is controlling the azide-tetrazole equilibrium, as the presence of both isomers can complicate purification and characterization. beilstein-archives.org The position of this equilibrium is sensitive to solvent and substituent effects, requiring careful optimization of reaction conditions. beilstein-archives.org

Advancements are being driven by the development of more efficient and environmentally friendly methods. The move towards green chemistry is evident in the increasing use of ultrasound irradiation, water-based reaction media, and recyclable catalysts like nanocatalysts and MOFs. eurjchem.comresearchgate.net These methods not only reduce waste and energy consumption but also often lead to higher yields and shorter reaction times. researchgate.netresearchgate.net

The development of one-pot, multicomponent reactions is another significant advancement, allowing for the synthesis of complex molecules in a single step from simple starting materials. researchgate.netresearchgate.net This approach improves atom economy and reduces the need for intermediate purification steps.

Furthermore, the synthesis of novel derivatives with specific substitutions continues to be an area of active research, aiming to explore the structure-activity relationships of these compounds for various applications. nih.govnih.gov For instance, the synthesis of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines has been explored, and their reactivity in click chemistry and hydrogenation reactions has been investigated to produce new pyrimidine derivatives. beilstein-archives.org

Reactivity and Chemical Transformations of 7 Azidotetrazolo 1,5 a Pyrimidine Systems

Azide-Tetrazole Tautomeric Equilibrium and its Influence on Reactivity

A defining feature of 7-azidotetrazolo[1,5-a]pyrimidine is the existence of an azide-tetrazole tautomeric equilibrium, a phenomenon that significantly governs its chemical reactivity.

Azidoazomethine-tetrazole isomerism refers to the reversible, ring-chain tautomerism between a linear azido-azomethine structure and a cyclic tetrazole ring. In the context of pyrimidine (B1678525) derivatives, this equilibrium involves the interconversion of the tetrazolo[1,5-a]pyrimidine (B1219648) ring system and its corresponding 2-azidopyrimidine (B1655621) isomer. beilstein-archives.org This equilibrium is sensitive to various factors, including the nature of substituents on the pyrimidine ring and the polarity of the solvent. osti.gov For instance, in some azidopyrimidines, the tetrazole form is favored in the absence of a solvent or in polar solvents like DMSO, while the azide (B81097) form predominates in less polar solvents such as chloroform (B151607). osti.gov The different physical and chemical properties of azides and tetrazoles make this equilibrium a subject of considerable interest. beilstein-archives.org

The energetic properties and decomposition mechanisms of tetrazoles and azides are also a key area of study, with computational models being developed to predict their thermal stability and impact sensitivity. nih.gov The structural diversity of these compounds, including different substitution patterns on the tetrazole ring, influences their energetic characteristics. nih.gov

The azide tautomer, 2-azidopyrimidine, is the key reactive species in several important chemical transformations. beilstein-archives.org Its presence, even if in low concentration in the tautomeric mixture, allows the molecule to undergo reactions characteristic of organic azides. This is particularly evident in cycloaddition reactions and reactions with phosphines. The ability of the tetrazolo[1,5-a]pyrimidine to open to the azide form is a prerequisite for its participation in these synthetic methodologies. beilstein-archives.org This reactivity confirms that an azide intermediate is formed in solution, enabling its use in various synthetic applications. beilstein-archives.org

Cycloaddition Reactions

The azide functionality of the open-chain tautomer of this compound readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction. beilstein-archives.orgpeerj.com This reaction involves the treatment of the azide with a terminal alkyne in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). beilstein-archives.orgpeerj.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. This process is endothermic and determines the regiochemistry of the resulting triazole. beilstein-archives.org The reaction proceeds through a copper(IV) metallacycle, which then undergoes ring contraction to form the copper triazolyl species, ultimately yielding the 1,4-disubstituted 1,2,3-triazole product. beilstein-archives.org

The CuAAC reaction of this compound (via its 2-azidopyrimidine tautomer) with various terminal alkynes provides a straightforward and efficient route to a diverse range of 1,2,3-triazole derivatives. beilstein-archives.orgpeerj.com For instance, the reaction of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines with terminal acetylenes in the presence of copper sulfate (B86663) pentahydrate and sodium ascorbate in a tert-butyl alcohol/water mixture at 60 °C has been shown to produce 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines in excellent yields, ranging from 84-98%. beilstein-archives.org This methodology highlights the synthetic utility of the azide-tetrazole equilibrium in accessing complex heterocyclic systems.

Table 1: Synthesis of 1,2,3-Triazole Derivatives from Tetrazolo[1,5-a]pyrimidines

Starting Tetrazolopyrimidine Alkyne Product Yield (%)
5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines Terminal Acetylenes 4-Aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines 84-98

Data sourced from a study on the reactivity of tetrazolo[1,5-a]pyrimidines. beilstein-archives.org

Staudinger Reactions and Iminophosphorane Formation

The azide group of the 2-azidopyrimidine tautomer can react with phosphines in a transformation known as the Staudinger reaction. This reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219) (or phosphite) to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form the iminophosphorane. wikipedia.orgorganic-chemistry.org

The resulting iminophosphoranes are versatile synthetic intermediates. alfa-chemistry.com While the direct Staudinger reaction of 6-azidotetrazolo[1,5-b]pyridazine (B79752) with phosphines at ambient temperature has been reported to yield phosphazenes, further reaction at higher temperatures can lead to bis(phosphoranylideneamino)pyridazines. researchgate.net A key application of the Staudinger reaction is the Staudinger reduction, where the intermediate iminophosphorane is hydrolyzed with water to yield a primary amine and a phosphine oxide byproduct. wikipedia.org This two-step process provides a mild method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org

Reduction and Dearomatization Processes

The reduction of the tetrazolo[1,5-a]pyrimidine system can lead to the dearomatization of the pyrimidine ring, yielding valuable amino and tetrahydro derivatives. These transformations are of significant interest for creating more flexible, three-dimensional structures for various applications. beilstein-archives.org

The catalytic hydrogenation of tetrazolo[1,5-a]pyrimidine systems has been explored as a method to produce dihydro- and tetrahydropyrimidine (B8763341) derivatives. beilstein-archives.org For instance, the hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂) in methanol (B129727) has been shown to be an effective method. beilstein-archives.org This reaction can lead to the reduction of the pyrimidine ring, alongside the conversion of the tetrazole ring (via the azido (B1232118) intermediate) to an amino group.

The conditions for these hydrogenations can vary, with reaction times ranging from 16 to 24 hours. beilstein-archives.org The choice of substituents on the pyrimidine ring can influence the outcome of the hydrogenation, with some substrates preferentially forming the dearomatized tetrahydropyrimidine products. beilstein-archives.org

A key transformation during the hydrogenation of the this compound system is the reduction of the azido group, which, in concert with the tetrazole ring opening, leads to the formation of a primary amino group at the 2-position of the pyrimidine ring. Concurrently, the pyrimidine ring itself can be partially or fully reduced.

The hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines, for example, yields 2-amino-4-phenyl-6-trifluoromethylpyrimidine in high yields (up to 97%). beilstein-archives.org In some cases, further reduction of the pyrimidine ring occurs, leading to the formation of 2-amino-6-aryl-4-trifluoromethyltetrahydropyrimidines. beilstein-archives.org The formation of tetrahydro derivatives from related systems, such as 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, has also been achieved through reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net

PrecursorReagents and ConditionsProduct(s)Yield (%)Reference
5-Phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidinePd/C, H₂, MeOH, 16h2-Amino-4-phenyl-6-trifluoromethylpyrimidine97 beilstein-archives.org
5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidinesPd/C, H₂, MeOH, 16-24h2-Amino-6-aryl-4-trifluoromethylpyrimidinesup to 97 beilstein-archives.org
Non-trifluoromethylated tetrazolo[1,5-a]pyrimidinesPd/C, H₂, MeOH2-Amino-4-arylpyrimidines and/or Tetrahydropyrimidines- beilstein-archives.org
2-Amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinesNaBH₄2-Amino-5-R-7-R′-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines- researchgate.net

The reduction of substituted tetrazolo[1,5-a]pyrimidines can exhibit a degree of regioselectivity. For instance, in trifluoromethyl-substituted derivatives, there is a preference for the formation of the aromatic 2-aminopyrimidine (B69317) over the corresponding tetrahydropyrimidine. beilstein-archives.org Conversely, non-trifluoromethylated analogs show a greater tendency to form tetrahydropyrimidine derivatives. beilstein-archives.org The regiochemistry of these reactions is also influenced by the initial substitution pattern of the pyrimidine ring. nih.gov

The formation of tetrahydro derivatives introduces chiral centers, leading to the possibility of stereoisomers. In the reduction of 4,7-dihydrotetrazolo[1,5-a]pyrimidines with NaBH₄, the formation of a single stereoisomer of the resulting tetrahydrotetrazolopyrimidine has been reported, although two chiral centers are created. beilstein-archives.org The stereochemistry of the reduction products can be complex, with the potential for both syn and anti isomers. The signals observed in ¹H NMR spectroscopy, such as those for the diastereotopic hydrogens, can be used to elucidate the stereochemistry of the resulting tetrahydro derivatives. beilstein-archives.org

Other Electrophilic and Nucleophilic Transformations

Beyond reduction, the this compound system is susceptible to a range of other transformations driven by its electrophilic and nucleophilic character.

The inherent azide-tetrazole equilibrium is a central feature of the reactivity of this system. nih.govnih.gov Under certain conditions, the tetrazole ring can open to form the isomeric 2-azidopyrimidine. This equilibrium can be influenced by substituents, solvent polarity, and temperature. nih.govresearchgate.net The presence of electron-withdrawing groups, such as trifluoromethyl, tends to stabilize the tetrazole form in solution. nih.gov

This ring-opening is crucial for reactions that specifically target the azide functionality. For example, in the presence of terminal alkynes and a copper catalyst (CuAAC or "click chemistry"), the equilibrium shifts towards the 2-azidopyrimidine, which then undergoes a 1,3-dipolar cycloaddition to form 1,2,3-triazolylpyrimidines. beilstein-archives.org This demonstrates that even when the azide form is not readily detectable, it is present and reactive. beilstein-archives.org

The tetrazolo[1,5-a]pyrimidine scaffold can be functionalized through carbon-carbon bond-forming reactions, such as the Sonogashira and Heck couplings. researchgate.netwikipedia.orgwikipedia.orgresearchgate.netlibretexts.org These reactions typically require a halo-substituted precursor, such as a 7-chloro-tetrazolo[1,5-a]pyrimidine, which can be a synthetic precursor to the 7-azido derivative.

Palladium-catalyzed Sonogashira coupling of 7-chloro-5-methyl- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine with terminal alkynes provides a route to introduce alkynyl substituents at the 7-position. researchgate.net Similarly, the Heck reaction, which couples aryl or vinyl halides with alkenes, can be envisioned for the functionalization of a 7-halo-tetrazolo[1,5-a]pyrimidine precursor. wikipedia.orgresearchgate.net These reactions are powerful tools for introducing molecular diversity to the pyrimidine ring of the fused system. The choice of catalyst, base, and solvent are critical for the success of these coupling reactions. wikipedia.orgorganic-chemistry.org

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Sonogashira Coupling7-Chloro-5-methyl- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidineTerminal AlkynesPalladium-based7-Alkynyl- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidines researchgate.net
Suzuki Coupling7-Chloro-5-methyl- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidineBoronic AcidsPalladium-based7-Aryl- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidines researchgate.net
Heck Coupling3-Iodopyrazolo[1,5-a]pyrimidinesAlkenesPalladium-based3-Alkenyl-pyrazolo[1,5-a]pyrimidines libretexts.org

Structural Elucidation and Spectroscopic Analysis of 7 Azidotetrazolo 1,5 a Pyrimidine

X-ray Crystallography for Unambiguous Structure Assignment

While a specific crystal structure for 7-azidotetrazolo[1,5-a]pyrimidine is not available in the cited literature, X-ray diffraction studies on closely related derivatives, such as (S)-5,7-diphenyl-4,7-di-hydro-tetrazolo[1,5-a]pyrimidine, have confirmed the core bicyclic structure formed by the fusion of a tetrazole ring and a pyrimidine (B1678525) ring. These analyses are fundamental for the unambiguous assignment of the molecular framework.

Crystallographic data from analogous fused pyrimidine systems provide insight into the expected geometrical parameters. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) structures, the bond lengths and angles are within normal ranges, confirming the stability of the fused heterocyclic system. The planarity of the ring system is a key feature, although minor distortions can be induced by substituents. In the crystal structure of a nickel(II) complex containing a dibenzo[e,m] Current time information in Lamoille County, US.researchgate.netnih.govresearchgate.nettetra-azacyclotetradecinato(2-) ligand, which also features a fused ring system, the Ni-N bond distances were found to be approximately 1.85 Å, with only a slight distortion from planarity in the molecular core. This demonstrates the typical geometric features that can be expected in such rigid, fused heterocyclic structures.

For azido-substituted aza-aromatic compounds, the azide-tetrazole equilibrium is a critical consideration. In the solid state, this equilibrium is typically shifted almost entirely toward one tautomer. Studies on various azido-substituted pyrimidines and triazines have shown that the fused tetrazole form is predominantly, if not exclusively, the one present in the crystal lattice. nih.gov This preference is attributed to the greater thermodynamic stability of the bicyclic tetrazole structure in the organized solid state. For example, in a study of 2-azido-6-phenylpyrimidin-4(3H)-one, X-ray diffraction confirmed the presence of the tetrazole tautomer in the crystalline form. Therefore, it is highly probable that this compound also exists as the closed-ring tetrazole tautomer in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for investigating the structure of this compound in solution, where it exists as a dynamic equilibrium between the cyclic tetrazole form and the open-chain azido (B1232118) form.

The azide-tetrazole tautomerism is highly sensitive to the solvent environment, a phenomenon clearly observable by ¹H NMR spectroscopy. nih.gov In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium for related azolopyrimidines is established with both the tetrazole and azide (B81097) forms being present and distinguishable. nih.govmdpi.com The tetrazole form, being more electron-withdrawing, typically results in downfield chemical shifts for the pyrimidine ring protons compared to the azido form. mdpi.com

Conversely, in acidic media such as trifluoroacetic acid (TFA), the equilibrium is significantly shifted toward the protonated azide form. nih.govurfu.ru This solvent-dependent behavior allows for the detailed study of each tautomer in solution. For substituted tetrazolo[1,5-a]pyrimidines, the protons of the pyrimidine ring (H5 and H6 or H6 and H7) appear as distinct doublets, with coupling constants and chemical shifts that are characteristic of each tautomeric form. nih.gov

Variable temperature (VT) NMR experiments provide quantitative data on the thermodynamics of the tautomeric equilibrium. By acquiring spectra at different temperatures, the equilibrium constant (Keq) can be determined at each temperature by integrating the signals corresponding to the azide and tetrazole forms. mdpi.com

A plot of ln(Keq) versus 1/T (the van't Hoff plot) allows for the calculation of the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the equilibrium. For a series of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, a closely related system, thermodynamic values were obtained using this method in CDCl₃. The results showed that the equilibrium is shifted toward the azido tautomer at higher temperatures. mdpi.com

Table 1: Thermodynamic Values for the Tautomerization of an Analogous Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine System mdpi.com Note: Data is for an analogous compound, not this compound.

ParameterValue
ΔH (kJ/mol)-16.7 ± 1.2
ΔS (J/mol·K)-47.2 ± 3.9

These values indicate that the conversion from the azide to the tetrazole form is an exothermic process with a decrease in entropy.

The most definitive method for distinguishing between the azide and tetrazole tautomers in solution involves the use of ¹⁵N labeling and the analysis of heteronuclear ¹³C-¹⁵N and ¹H-¹⁵N spin-spin coupling constants (J-couplings). researchgate.netnih.gov This technique provides unambiguous proof of connectivity.

In the fused tetrazole form, the ¹⁵N atom (e.g., at position 8) will show coupling to multiple carbon atoms in the pyrimidine ring, such as C7, C8a, and C5. In contrast, the open-chain azide form will only exhibit a single, significant ³J coupling between the γ-¹⁵N of the azido group and the carbon atom to which it is attached (C7). nih.govpsu.edu Similarly, long-range ¹H-¹⁵N couplings can be observed in the tetrazole form between the pyrimidine protons and the tetrazole nitrogen atoms, which are absent in the azide form. nih.govnih.gov

Table 2: Diagnostic NMR J-Couplings for Tautomer Identification nih.govnih.govpsu.edu

TautomerExpected ¹³C-¹⁵N CouplingsExpected ¹H-¹⁵N Couplings
Tetrazole FormCouplings from tetrazole nitrogens to C7, C8a, C5Long-range couplings from pyrimidine protons (H5, H6) to tetrazole nitrogens
Azide FormSingle ³J coupling from γ-N₃ to C7No detectable long-range couplings

The analysis of these coupling patterns offers an exceptionally clear and direct method for studying the structure and the azide-tetrazole equilibrium in solution. nih.gov

Exchange Spectroscopy (EXSY) for Kinetic Parameters of Tautomerization

Exchange Spectroscopy (EXSY), a two-dimensional Nuclear Magnetic Resonance (NMR) technique, is a powerful tool for investigating chemical exchange processes, such as tautomerization, on an intermediate timescale. For this compound, EXSY can be employed to study the kinetics of the ring-chain tautomerism between the fused tetrazole form and the open-chain azido-pyrimidine form.

In this equilibrium, the nitrogen atoms of the pyrimidine ring and the azido group are in dynamic exchange. An EXSY experiment would reveal this process through the presence of "cross-peaks" that connect the NMR signals of the nuclei in the two different tautomeric states. The intensity of these cross-peaks, relative to the diagonal peaks, is directly related to the rate of exchange. By conducting temperature-dependent EXSY experiments, it is possible to calculate the kinetic parameters of the tautomerization, including the rate constant (k), activation energy (Ea), and Gibbs free energy of activation (ΔG‡).

While specific experimental EXSY data for this compound is not extensively detailed in the surveyed literature, the methodology is well-established for related systems. The equilibrium can be influenced by factors such as solvent polarity and temperature. For instance, in related tetrazolo[1,5-a]pyrimidines, the azide form can be trapped through reactions like copper-catalyzed azide-alkyne cycloadditions, confirming the presence of the azide tautomer in solution. beilstein-archives.orgresearchgate.net

Table 1: Illustrative Kinetic Parameters from EXSY Analysis

ParameterDescriptionIllustrative Value
k (s⁻¹) First-order rate constant of tautomeric interconversion at a given temperature.1.5
Ea (kJ/mol) The minimum energy required for the tautomerization to occur.60
ΔG‡ (kJ/mol) The change in Gibbs free energy during the formation of the transition state.75

Note: The values in this table are illustrative for the this compound system and represent typical data that could be obtained from an EXSY experiment.

NMR for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide primary evidence for the core structure, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer insights into its conformation.

The fused tetrazolo[1,5-a]pyrimidine (B1219648) ring system is largely planar. The primary conformational aspect to consider is the orientation of the C7-azido group relative to the pyrimidine ring. NOESY, which detects through-space interactions between protons that are close to each other, can be used to establish this. An interaction between a proton on the pyrimidine ring (e.g., at the C5 or C6 position) and the azido group would suggest a specific spatial arrangement.

In related substituted pyrazolo[1,5-a]pyrimidines, NOESY has been crucial for determining the relative stereochemistry (syn- or anti-isomers) and analyzing the conformational stability of the bicyclic core. nih.gov For this compound, ¹H NMR chemical shifts and proton-proton coupling constants (³JHH) are sensitive to the electronic environment and geometry of the heterocyclic rings. The presence of the electron-withdrawing azido and tetrazole functionalities would typically shift the pyrimidine protons downfield. The tautomeric equilibrium further complicates the spectra, potentially leading to broadened signals or distinct sets of signals for each tautomer if the exchange rate is slow on the NMR timescale.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups and probing the azide-tetrazole tautomerism. The most telling feature in the IR spectrum of this compound is the intense, sharp absorption band characteristic of the asymmetric stretching vibration (νas) of the azide group (-N₃). This band typically appears in the region of 2100–2160 cm⁻¹.

The presence and intensity of this band provide direct evidence for the existence of the 2-azidopyrimidine (B1655621) tautomer in the sample. The fused tetrazole ring also has characteristic ring stretching and breathing vibrations, though these are often more complex and appear in the fingerprint region (below 1600 cm⁻¹), overlapping with pyrimidine ring vibrations.

Studies on similar fused tetrazole systems have shown that the azide-tetrazole equilibrium can be observed via IR spectroscopy. researchgate.net Changes in the sample environment (e.g., solvent, temperature, or solid-state packing) can shift the equilibrium, resulting in a change in the relative intensity of the azide stretching band.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Azide (-N₃) Asymmetric Stretch (νas)~2120 - 2160Strong, Sharp
C=N/C=C (Rings) Ring Stretching~1500 - 1650Medium to Strong
Tetrazole Ring Ring Breathing/Stretching~1200 - 1400Medium
C-H Aromatic C-H Stretching~3000 - 3100Weak to Medium

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a chemical formula of C₄H₂N₈, corresponding to a monoisotopic mass of approximately 162.04 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. researchgate.net

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is characteristic of high-nitrogen compounds. A primary and highly characteristic fragmentation pathway is the loss of a molecule of dinitrogen (N₂, 28 Da) from the energetic azido group, leading to a prominent fragment ion peak at m/z [M-28]⁺. Further fragmentation may involve the sequential loss of other N₂ molecules from the tetrazole ring or cleavage of the pyrimidine ring itself.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

IonFormulam/z (approx.)Description
[M]⁺ [C₄H₂N₈]⁺162Molecular Ion
[M-N₂]⁺ [C₄H₂N₆]⁺134Loss of N₂ from azide group
[M-2N₂]⁺ [C₄H₂N₄]⁺106Sequential loss of a second N₂ molecule
[M-3N₂]⁺ [C₃H₂N₃]⁺78Further fragmentation and ring cleavage

Spectroscopic Characterization of Protonated Forms

The numerous nitrogen atoms in this compound act as potential basic sites for protonation in acidic media. Spectroscopic analysis, particularly NMR, is used to identify the specific site of protonation. Based on studies of related pyrazolo[1,5-a]pyrimidines, protonation is expected to occur preferentially on a ring nitrogen atom rather than the exocyclic azido group. cdnsciencepub.com

Upon protonation, significant changes are observed in the ¹H NMR spectrum. The protons on the heterocyclic ring, particularly those closest to the protonation site, will experience a strong deshielding effect, causing their signals to shift downfield. By comparing the magnitude of these shifts, the most likely site of protonation can be determined. For the related pyrazolo[1,5-a]pyrimidine system, analysis of coupling constants and molecular orbital calculations indicated that protonation occurs at the N1 position. cdnsciencepub.com A similar analysis for this compound would involve comparing the ¹H NMR spectra in a neutral solvent (like CDCl₃ or DMSO-d₆) with that in an acidic solvent (like trifluoroacetic acid-d). The nitrogen atom whose adjacent protons show the largest downfield shift would be identified as the primary basic center.

Computational and Theoretical Studies of 7 Azidotetrazolo 1,5 a Pyrimidine

Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the geometric, electronic, and energetic properties of molecules. For 7-Azidotetrazolo[1,5-a]pyrimidine and its derivatives, these methods have been instrumental in understanding the subtleties of the azide-tetrazole equilibrium.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the azido-tetrazole isomerism in substituted tetrazolo[1,5-a]pyrimidines. nih.gov Calculations using the B3LYP hybrid functional with basis sets such as cc-pVTZ have been performed to determine the relative stabilities of the tautomers. nih.gov For instance, studies on related 7-substituted tetrazolo[1,5-a]pyrimidines have shown that the 2-azidopyrimidine (B1655621) form is generally more stable than the corresponding tetrazolo[1,5-a]pyrimidine (B1219648) isomer by approximately 10 kcal/mol. nih.gov

These calculations are crucial for predicting which tautomer is more likely to be observed experimentally under different conditions. The choice of the functional and basis set is critical for obtaining results that are in good agreement with experimental data.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and bonding in the two tautomeric forms. The transformation between the azide (B81097) and tetrazole forms is initiated by a p-π atomic orbital overlap. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the electronic transitions and reactivity of the isomers. In the context of the azide-tetrazole equilibrium, MO calculations help to explain the influence of substituents on the stability of each tautomer by examining how they affect the orbital energies and electron distribution.

Azide-Tetrazole Equilibrium Modeling

The azide-tetrazole equilibrium is a dynamic process influenced by various factors, including the electronic and steric nature of substituents on the heterocyclic ring. Theoretical modeling of this equilibrium provides valuable predictive power for designing molecules with a desired tautomeric preference.

Theoretical Investigation of Substituent Effects on Tautomerism

Substituents on the pyrimidine (B1678525) ring can significantly shift the equilibrium towards either the azide or the tetrazole form. These effects can be broadly categorized into electronic and steric effects.

The electronic nature of substituents plays a pivotal role in determining the predominant tautomer. Theoretical investigations have consistently shown that electron-withdrawing groups (EWGs) tend to stabilize the azide isomer, while electron-donating groups (EDGs) favor the cyclic tetrazole form. nih.gov

For example, in 7-substituted tetrazolo[1,5-a]pyrimidines, the presence of strong electron-withdrawing groups like trifluoromethyl (-CF3) or trichloromethyl (-CCl3) at the 7-position stabilizes the tetrazole form in solution. beilstein-journals.org This stabilization can be attributed to the inductive effect of the EWG, which withdraws electron density from the ring system. Conversely, aryl or methyl groups, which are less electron-withdrawing, lead to a mixture of both the tetrazole and the 2-azidopyrimidine isomers in solution. beilstein-archives.org

The following table summarizes the general trend observed for the effect of substituent electronic properties on the azide-tetrazole equilibrium in related heterocyclic systems.

Substituent TypeEffect on EquilibriumFavored Tautomer
Electron-Withdrawing Group (EWG)Stabilizes the open-chain formAzide
Electron-Donating Group (EDG)Stabilizes the fused-ring systemTetrazole

This table presents a generalized trend based on computational studies of substituted azido-heterocycles.

While electronic effects are often dominant, steric effects can also influence the azide-tetrazole equilibrium. Bulky substituents can destabilize one tautomer relative to the other due to increased steric hindrance. For instance, a large substituent might favor the open-chain azide form to relieve steric strain that would be present in the more rigid, fused tetrazole ring system. Computational models can quantify these steric clashes and predict their impact on the equilibrium position.

Intramolecular Hydrogen Bonding Influences

Detailed computational or theoretical studies specifically analyzing the influence of intramolecular hydrogen bonding on the tautomeric equilibrium of this compound have not been prominently featured in the reviewed literature. The molecular structure of the tautomers does not suggest the presence of classical intramolecular hydrogen bonds that would significantly stabilize one form over the other, as there are no proximate hydrogen bond donor and acceptor groups within the core structure.

Solvent Effects on Tautomeric Equilibrium

The equilibrium between the tetrazole and azide forms of azolopyrimidines is known to be significantly influenced by the surrounding medium. nih.govmdpi.com Theoretical studies on related tetrazolo[1,5-a]pyrimidine systems have shown that solvent polarity can shift the equilibrium, with more polar solvents generally favoring the more polar tautomer. nih.gov For the broader class of 5- and 7-substituted tetrazolo[1,5-a]pyrimidines, it has been observed that the tetrazolo form is favored in solutions like DMSO-d6 and CDCl3, while the azide form is often more stable in the solid state. nih.gov This phenomenon is attributed to the different dipole moments of the two tautomers and their interactions with the solvent environment. The tetrazole tautomer typically possesses a larger dipole moment, leading to stronger stabilizing interactions with polar solvent molecules. nih.gov

To computationally model these solvent effects, several theoretical models are employed, with the Self-Consistent Reaction Field (SCRF) theory and the Polarizable Continuum Model (PCM) being the most prominent.

The Self-Consistent Reaction Field (SCRF) theory is a powerful computational method used to model the effects of a solvent on a solute molecule. In this approach, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant (ε). The solute molecule is placed within a cavity in this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized solvent is calculated self-consistently. This methodology allows for the calculation of molecular properties, such as energies and geometries, in a simulated solvent environment, providing insights into how the solvent influences tautomeric preferences.

The Polarizable Continuum Model (PCM) is a widely used and refined implementation of the SCRF theory. bohrium.com It offers a more realistic representation of the solute cavity by constructing it from a series of interlocking atomic spheres. bohrium.com This approach allows for a more accurate description of the molecular shape and the resulting solute-solvent electrostatic interactions. PCM calculations can be used to determine the relative energies of the this compound tautomers in various solvents, thereby predicting the position of the tautomeric equilibrium as a function of solvent polarity. For related substituted tetrazolo[1,5-a]pyrimidines, DFT calculations combined with the PCM model have been instrumental in explaining the observed solvent-dependent equilibrium shifts. bohrium.com

Table 1: Conceptual Influence of Solvent Polarity on Tautomeric Equilibrium

Solvent PolarityPredominant Tautomer (in solution)Rationale
LowAzide form may be more significantLower stabilization of the more polar tetrazole form.
HighTetrazole form is generally favoredStronger dipole-dipole interactions with the polar solvent stabilize the more polar tetrazole tautomer. nih.gov

Thermodynamic Parameters of Tautomerization (ΔG, ΔH, ΔS)

Specific experimental or computational studies detailing the thermodynamic parameters (Gibbs Free Energy ΔG, Enthalpy ΔH, and Entropy ΔS) for the tautomerization of this compound were not found in the reviewed literature. However, for related systems like C-5 substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines, Gibbs free energies of tautomerization have been calculated and were found to be in the range of -17 to -23 kJ/mol, indicating a strong preference for the tetrazole form in solution. bohrium.com For a 7-methyl-5-(trichloromethyl)tetrazolo[1,5-a]pyrimidine, DFT calculations showed the tetrazole form to be 2.84 kcal mol⁻¹ more stable than its azide counterpart. nih.gov These examples highlight that the equilibrium is sensitive to the substitution pattern, and while a similar preference for the tetrazole form of this compound in solution can be inferred, precise thermodynamic values remain to be determined.

Reaction Mechanism Elucidation

Understanding the mechanism of tautomerization is crucial for predicting reactivity and designing new compounds. Computational chemistry provides tools to elucidate these reaction pathways.

Orbital Interaction Analysis in Tautomerization

A detailed orbital interaction analysis, such as Natural Bond Orbital (NBO) analysis, for the tautomerization of this compound has not been specifically reported in the available literature. Such an analysis would provide insights into the electronic changes that occur during the ring-opening and closing process of the azide-tetrazole equilibrium. NBO analysis can identify key donor-acceptor interactions, changes in bond hybridization, and the delocalization of electron density that accompany the tautomeric conversion. For other tautomeric systems, NBO analysis has been used to explain the relative stabilities of tautomers by examining hyperconjugative interactions and the nature of the bonding orbitals. nih.gov Applying this method to this compound would illuminate the electronic factors governing its tautomeric preference.

Meisenheimer-Type Intermediates in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) reactions are fundamental transformations in heterocyclic chemistry. In the context of this compound, the reaction proceeds through the formation of a Meisenheimer-type intermediate, a key species that determines the reaction's feasibility and outcome. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the stability and electronic structure of these transient species.

The tetrazolo[1,5-a]pyrimidine core is inherently electron-deficient, a characteristic that is further amplified by the presence of the azido (B1232118) group at the C7 position. This electronic feature makes the pyrimidine ring susceptible to nucleophilic attack. The formation of the Meisenheimer intermediate involves the addition of a nucleophile to the electron-deficient aromatic ring, leading to a temporary loss of aromaticity and the formation of a resonance-stabilized anionic σ-complex.

Theoretical calculations have shown that the fused tetrazole ring plays a crucial role in stabilizing the Meisenheimer intermediate. The electron-withdrawing nature of the tetrazole moiety helps to delocalize the negative charge of the complex, thereby lowering its energy and facilitating its formation. This stabilization is a key factor in the successful outcome of SNAr reactions on this heterocyclic system.

Studies on analogous systems, such as 2,4-diazidopyrido[3,2-d]pyrimidine, have provided insights into the factors governing the stability of such intermediates. The Gibbs free energy of tautomerization, which is influenced by solvent polarity and temperature, can affect the position of the azide-tetrazole equilibrium and, consequently, the reaction pathway. In many cases, the tetrazole tautomer is favored, which in turn influences the stability of the subsequent Meisenheimer complex.

The nature of the nucleophile also significantly impacts the stability of the Meisenheimer intermediate. Stronger nucleophiles lead to more stable intermediates, and the reaction kinetics can be modulated by the nucleophile's electronic and steric properties. Computational models can predict these trends by calculating the interaction energies between the nucleophile and the heterocyclic substrate.

Table 1: Calculated Thermodynamic Parameters for Azide-Tetrazole Equilibrium in a Related Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine System

ParameterValue
ΔG298 (kJ/mol)-3.33 to -7.52
ΔH (kJ/mol)-19.92 to -48.02
ΔS (J/mol·K)-43.74 to -143.27

This data illustrates the thermodynamic preference for the tetrazole form in a related system, which influences the stability of subsequent Meisenheimer intermediates in SNAr reactions.

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is largely defined by the rotational freedom of the azido group at the C7 position. Understanding the conformational preferences and the energy barriers associated with this rotation is crucial for predicting the molecule's reactivity and its interactions in biological systems.

Computational methods, particularly DFT and ab initio calculations, are powerful tools for exploring the conformational space of molecules. For this compound, these studies focus on the dihedral angle between the azido group and the pyrimidine ring. The rotation around the C7-N(azide) bond is not entirely free, and the molecule exhibits distinct energy minima corresponding to specific conformations.

The flexibility of the azido group is influenced by several factors, including electronic effects and steric hindrance. The electronic interaction between the lone pairs of the nitrogen atoms in the azido group and the π-system of the heterocyclic ring can lead to a preference for a planar or near-planar arrangement. However, steric interactions with adjacent atoms can force the azido group out of the plane of the ring.

In related heterocyclic systems, such as substituted pyrazolo[1,5-a]pyrimidines, computational and NMR studies have been used to investigate the conformational lability of the bicyclic core. nih.gov These studies have revealed the existence of dynamic equilibria between different conformers, with the energy barriers between them being relatively low. nih.gov A similar dynamic behavior can be anticipated for the azido group in this compound.

The azide-tetrazole tautomerism inherent to this system also plays a role in its conformational behavior. The equilibrium between the 7-azido form and its corresponding tetrazole fused isomer can be influenced by the solvent and temperature, leading to a complex conformational equilibrium. Computational studies can quantify the relative energies of these tautomers and their respective conformers, providing a comprehensive picture of the molecule's structural dynamics.

Table 2: Representative Calculated Rotational Barrier for an Azido Group on a Heterocyclic Ring

ParameterValue (kcal/mol)
Rotational Energy Barrier2.5 - 5.0

This table provides a typical range for the rotational energy barrier of an azido group attached to a heterocyclic ring, as determined by computational methods. The exact value for this compound would require specific calculations.

Prediction of Regioselectivity and Regiospecificity in Reactions

Computational chemistry offers powerful predictive tools for understanding and forecasting the regioselectivity and regiospecificity of chemical reactions involving this compound. By mapping the electronic properties of the molecule, it is possible to identify the most probable sites for electrophilic and nucleophilic attack.

One of the key applications of computational chemistry in this area is the calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density across the heterocyclic ring system reveals the most electron-rich and electron-deficient centers. For instance, the nitrogen atoms of the pyrimidine and tetrazole rings are generally the most nucleophilic sites, while the carbon atoms, particularly C5 and C7, are more electrophilic.

In the case of nucleophilic substitution reactions, the regioselectivity is often governed by the relative stability of the possible Meisenheimer-type intermediates. DFT calculations can be used to compute the energies of these intermediates, and the reaction is predicted to proceed through the pathway that involves the most stable intermediate. Studies on related tetrazolo[1,5-a]pyrimidines have shown that substitution at the C7 position is often favored due to the electronic influence of the fused tetrazole ring.

The regiochemistry of cycloaddition reactions, such as those involving the azido group, can also be predicted computationally. The azide group can act as a 1,3-dipole in cycloaddition reactions with alkynes or alkenes. The regioselectivity of these reactions is determined by the relative energies of the transition states leading to the different possible regioisomers. Computational modeling can accurately predict these energy differences, thus forecasting the major product of the reaction.

Furthermore, the azide-tetrazole equilibrium can have a profound impact on the regioselectivity of reactions. Depending on the reaction conditions, one tautomer may be more reactive than the other, leading to different products. Computational studies can help to understand the factors that control this equilibrium and how it can be manipulated to achieve a desired regiochemical outcome. nih.govmdpi.com

Table 3: Predicted Regioselectivity of Nucleophilic Attack on a Tetrazolo[1,5-a]pyrimidine Core

Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Outcome
C5HigherMinor Product
C7LowerMajor Product

This table illustrates a hypothetical prediction based on DFT calculations for a nucleophilic attack on a tetrazolo[1,5-a]pyrimidine core. The lower relative energy of the intermediate formed by attack at C7 suggests that this will be the major product.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.orgresearchgate.net Future research should focus on developing novel and more efficient synthetic pathways specifically tailored for 7-azidotetrazolo[1,5-a]pyrimidine.

Key areas for exploration include:

One-Pot Procedures: Designing one-pot reaction sequences where the initial cyclocondensation to form the pyrimidine (B1678525) ring is immediately followed by the conversion of a suitable precursor (e.g., a 7-halo or 7-hydrazinyl derivative) to the azido (B1232118)/tetrazolo moiety would streamline the synthesis, reduce waste, and improve atom economy. nih.gov

Green Chemistry Approaches: Exploring the use of environmentally benign solvents and catalysts is a crucial future direction. nih.gov Given the energetic nature of azido compounds, developing synthetic methods that avoid harsh reagents and elevated temperatures is also paramount for safety and sustainability. The synthesis of a related energetic compound, 6-azidotetrazolo[1,5-b]pyridazine (B79752), highlights the importance of environmentally benign methodologies. researchgate.net

Regioselective Synthesis: Research into condensation reactions that offer high regioselectivity is vital to avoid the formation of unwanted isomers, which can complicate purification and reduce yields. organic-chemistry.orgresearchgate.net Using precursors like β-enaminones instead of symmetric dicarbonyls can provide better control over the regiochemical outcome. researchgate.net

In-Depth Mechanistic Studies of Chemical Transformations

The defining chemical feature of this compound is the valence tautomerism between the 7-azido form and the fused tetrazolo ring. A primary focus of future research must be the detailed mechanistic investigation of this equilibrium and other potential chemical transformations.

Azide-Tetrazole Tautomerism: Quantitative studies are needed to understand the factors governing the position of this equilibrium. Research should systematically investigate the influence of solvent polarity, temperature, and pH on the tautomeric ratio. This will provide fundamental insights into the electronic and steric effects that stabilize one form over the other.

Reaction Mechanisms: The azide (B81097) group is a versatile functional handle for a variety of chemical reactions. Mechanistic studies on its participation in [3+2] cycloadditions (click chemistry), reductions to the corresponding 7-amino derivative, and reactions with phosphines to form phosphazenes are required. researchgate.net For instance, the reaction of the analogous 6-azidotetrazolo[1,5-b]pyridazine with phosphines has been reported, providing a template for such investigations. researchgate.net

Ring-Opening and Rearrangement Reactions: The high-energy nature of the fused tetrazole ring may predispose it to ring-opening reactions or thermal rearrangements. In-depth mechanistic studies, potentially using isotopic labeling, could uncover novel chemical transformations and reactive intermediates, expanding the synthetic utility of this scaffold.

Advanced Spectroscopic Techniques for Elucidating Complex Tautomeric Systems

The dynamic equilibrium between the azide and tetrazole tautomers presents a significant analytical challenge. Advanced spectroscopic methods are essential for the unambiguous characterization of this system.

Multidimensional NMR Spectroscopy: While standard one-dimensional NMR can provide initial insights, advanced techniques like 1H-15N HMBC can definitively establish the nitrogen framework and differentiate between the open-chain azide and the fused tetrazole ring. researchgate.net Variable-temperature NMR studies would be particularly valuable for determining the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion. numberanalytics.com

Time-Resolved Spectroscopy: If the tautomeric interconversion is rapid on the NMR timescale, techniques like ultrafast UV-Vis spectroscopy could be employed. numberanalytics.com By using femtosecond laser pulses to perturb the system, it may be possible to observe the dynamics of the tautomerization in real-time, providing kinetic data that is otherwise inaccessible.

Solid-State Analysis: X-ray crystallography is indispensable for determining the precise molecular structure in the solid state. researchgate.net Obtaining a crystal structure of this compound would unequivocally identify the preferred tautomer in the crystalline phase and reveal key details about bond lengths, angles, and intermolecular interactions. researchgate.netnih.gov This experimental data is also crucial for validating computational models.

Further Computational Modeling of Structure-Reactivity Relationships

Theoretical and computational chemistry offers a powerful, complementary approach to experimental studies, especially for energetic and potentially unstable molecules.

Tautomer Energetics: High-level quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, should be employed to calculate the relative energies of the 7-azido and tetrazolo tautomers. rsc.org These calculations can predict the equilibrium constant and how it might be influenced by substitution or solvent effects, guiding experimental efforts.

Transition State Analysis: Computational modeling can be used to locate the transition state for the azide-tetrazole interconversion. This would provide the activation energy barrier for the process, offering a deeper understanding of the kinetics of this fundamental transformation.

Spectroscopic Prediction: DFT and other methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, for each tautomer. researchgate.net Comparing these predicted spectra with experimental results can aid in the assignment of complex spectra where both forms may be present.

Reactivity and Property Prediction: Computational models can be used to explore the structure-reactivity relationships of this compound. rsc.org This includes modeling reaction pathways for cycloadditions or nucleophilic substitutions. Furthermore, given the high nitrogen content, computational methods can be used to predict key properties relevant to energetic materials, such as heat of formation, density, and detonation velocity, which is a critical area of investigation for related high-nitrogen heterocycles. researchgate.net

Q & A

Q. What are the key synthetic strategies for preparing 7-substituted tetrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

The synthesis of 7-substituted tetrazolo[1,5-a]pyrimidines often involves cyclization reactions of aminotetrazoles with 1,3-dicarbonyl compounds. For example, solvent-free conditions at 150–160°C with acetylacetone and aromatic aldehydes yield (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines, albeit with competing byproduct formation (e.g., 5,7-dimethyltetrazolo[1,5-a]pyrimidine in a 6:1 ratio) . Regioselectivity can be confirmed using (15N,1H) HMBC and X-ray crystallography to resolve ambiguities in tautomeric structures .

Methodological Insight : Optimize solvent-free or aqueous conditions to minimize side reactions. Monitor reaction progress via TLC and use column chromatography for purification. Confirm regiochemistry using HMBC experiments to assign nitrogen connectivity .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in tetrazolo[1,5-a]pyrimidine derivatives?

1H and 13C NMR are critical for assigning substituent positions. For instance, in 7-((dimethylamino)methyl)-3-nitro derivatives, the methylene proton signal at δ 4.0–4.5 ppm confirms the presence of a CH2 group adjacent to nitrogen . HRMS (ESI) with <2 ppm mass accuracy validates molecular formulas, as seen in C13H11N5O ([M+H]+: 254.1039 vs. calc. 254.1042) .

Data Analysis Tip : Compare experimental and calculated NMR/HRMS values to detect impurities. Use DEPT-135 to distinguish CH3, CH2, and quaternary carbons in complex derivatives .

Advanced Research Questions

Q. What experimental approaches can address contradictions in biological activity data for tetrazolo[1,5-a]pyrimidine analogs?

Discrepancies in bioactivity (e.g., varying IC50 values across cell lines) may arise from differences in substituent electronic effects or cellular uptake. For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce p53 activation in HeLa cells (G2/M arrest) but G1 arrest in SiHa cells due to HPV oncoprotein interference .

Q. Resolution Strategy :

  • Perform comparative dose-response assays across multiple cell lines.
  • Use Western blotting to quantify target protein expression (e.g., p53, BAX) .
  • Conduct molecular docking to assess binding affinity variations caused by substituents (e.g., trifluoromethyl vs. nitro groups) .

Q. How can reaction mechanisms be elucidated for multicomponent syntheses of tetrazolo[1,5-a]pyrimidines?

Ultrasound-assisted syntheses (e.g., KHSO4-catalyzed reactions of 5-aminopyrazoles with acetylenic esters) proceed via enamine intermediates, confirmed by trapping experiments and isotopic labeling . Mechanistic studies using DFT calculations can reveal transition states and rate-determining steps, particularly for regioselective cyclizations .

Q. Experimental Design :

  • Use deuterated solvents to track proton transfer pathways via 2H NMR.
  • Perform kinetic isotope effect (KIE) studies to identify hydrogen-shift steps .

Q. What methodologies enable the rational design of tetrazolo[1,5-a]pyrimidines with enhanced pharmacokinetic properties?

Introducing polar groups (e.g., carboxylates) improves solubility, as seen in ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (logP reduction from 3.2 to 1.8) . Substituent effects on metabolic stability can be predicted using microsomal stability assays and CYP450 inhibition screening .

Q. Optimization Workflow :

Synthesize derivatives with varied substituents (e.g., halogen, methoxy, trifluoromethyl).

Assess solubility (shake-flask method) and permeability (Caco-2 assay).

Use in silico tools (e.g., SwissADME) to predict ADME properties .

Data Contradiction Analysis

Case Study : Conflicting reports on the anticancer activity of 5,7-dimethyl-2-phenyl derivatives may stem from assay variability (e.g., MTT vs. ATP-based viability tests). For example, DMPPY analogs show IC50 values ranging from 2–50 µM depending on cell line and assay duration .

Q. Mitigation Steps :

  • Standardize assays (e.g., 48-hr incubation, 10% FBS media).
  • Validate results using orthogonal methods (e.g., clonogenic assay vs. flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.